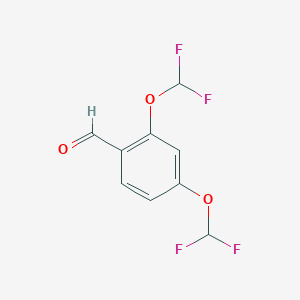

2,4-Bis(difluoromethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

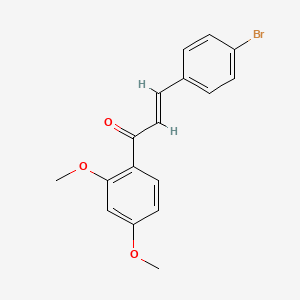

2,4-Bis(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 238.14 . The predicted boiling point is 287.2±35.0 °C, and the predicted density is 1.387±0.06 g/cm3 .Scientific Research Applications

Asymmetric Alkylation Catalyst : In a study, bis(perfluoroalkylated) BINOLs, synthesized through Suzuki coupling reactions, were used in fluorous biphase asymmetric alkylation of benzaldehyde, demonstrating good enantioselectivity and allowing for catalyst recovery via liquid-liquid extraction (Yin, Zhao, Yang, & Yin, 2010).

Chemical Reactions with Benzaldehyde : A study described the reactions of silyl derivatives with benzaldehyde, yielding products with specific configurations and high yields. This research provides insights into the interaction and reactivity of various chemical components with benzaldehyde (Bellassoued, Ennigrou, & Gaudemar, 1988).

Synthesis of Benzaldehyde Derivatives : Another research focused on developing an efficient approach to synthesize bis([1,2,4]-oxadiazol)benzaldehydes and corresponding mono-benzaldehyde derivatives from 4-cyanobenzaldehyde. This high-yielding, five-step procedure is significant for the synthesis of new compounds (Crestey, Lebargy, Lasne, & Perrio, 2007).

Photocatalysis in Benzaldehyde Synthesis : Research involving monoclinic bismuth vanadate nanoparticles highlighted their use in the selective photo-oxidation of benzyl alcohols to benzaldehydes. This study contributes to understanding the photocatalysis mechanisms and potential applications in chemical synthesis (Unsworth, Coulson, Chechik, & Douthwaite, 2017).

Application in Catalytic Alkylation : Research on bis-BINOL and bis-H8BINOL ligands, and their application in catalytic asymmetric alkylation of benzaldehyde, provides insights into the influence of ligand structure on the performance of catalysts. This study is crucial for understanding the steric and electronic effects in catalysis (Abreu, Pereira, & Bayón, 2010).

Safety and Hazards

The safety information available indicates that 2,4-Bis(difluoromethoxy)benzaldehyde may pose certain hazards. The associated hazard statements are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Relevant Papers Unfortunately, the retrieved data does not include specific papers related to this compound .

Properties

IUPAC Name |

2,4-bis(difluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACUIYCDKQBXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

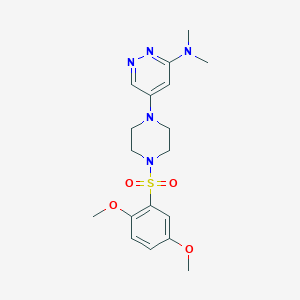

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

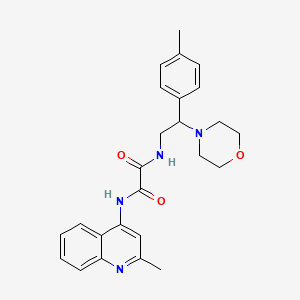

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)

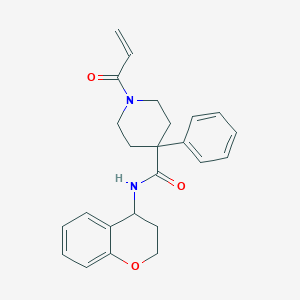

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)